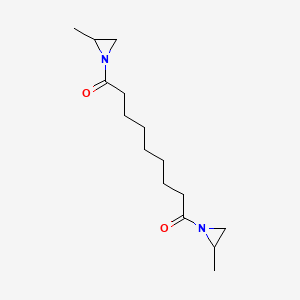

1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine)

Descripción

1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) is a bifunctional aziridine compound characterized by a linear 1,9-dioxononane backbone linking two 2-methylaziridine groups. Aziridines are highly reactive three-membered heterocyclic amines, and the 2-methyl substitution introduces steric hindrance, modulating reactivity and stability. Its extended aliphatic backbone may enhance flexibility in polymer networks compared to aromatic analogs.

Propiedades

Número CAS |

72797-24-1 |

|---|---|

Fórmula molecular |

C15H26N2O2 |

Peso molecular |

266.38 g/mol |

Nombre IUPAC |

1,9-bis(2-methylaziridin-1-yl)nonane-1,9-dione |

InChI |

InChI=1S/C15H26N2O2/c1-12-10-16(12)14(18)8-6-4-3-5-7-9-15(19)17-11-13(17)2/h12-13H,3-11H2,1-2H3 |

Clave InChI |

ACWZISJYAYAEPT-UHFFFAOYSA-N |

SMILES canónico |

CC1CN1C(=O)CCCCCCCC(=O)N2CC2C |

Origen del producto |

United States |

Métodos De Preparación

Chemical Identity and Properties Summary

| Property | Description |

|---|---|

| Molecular Formula | C15H26N2O2 |

| Molecular Weight | 266.38 g/mol |

| CAS Number | 72797-24-1 |

| IUPAC Name | 1,9-bis(2-methylaziridin-1-yl)nonane-1,9-dione |

| Density | ~1.264 g/cm³ (related aziridine derivatives) |

| Boiling Point | ~444.1 °C at 760 mmHg (related compounds) |

| Flash Point | ~210.9 °C (related compounds) |

| Structural Features | Two 2-methylaziridine rings linked by a nonanedione chain |

Note: Some physical properties are inferred from structurally related compounds due to limited direct data on this specific molecule.

Preparation Methods of 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine)

General Synthetic Strategy

The synthesis of bis(2-methylaziridine) derivatives typically involves the reaction of a suitable dicarbonyl compound (such as a diacid chloride or diketone) with 2-methylaziridine or its precursors. For 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine), the key step is the coupling of 2-methylaziridine units to a nonanedione core.

Reported Synthetic Routes

Acylation of 2-Methylaziridine with Nonanedione Derivatives

- Starting Materials: 1,9-Nonanedione or its activated derivatives (e.g., acid chlorides).

- Reagents: 2-methylaziridine.

- Conditions: Typically, the reaction proceeds under anhydrous conditions with a base to neutralize formed acids, often in an inert solvent like dichloromethane or tetrahydrofuran.

- Mechanism: Nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of the activated nonanedione derivative, forming amide linkages while retaining the aziridine ring.

This method yields the bis(2-methylaziridine) compound with the nonanedione linker intact.

Cyclization Approach via Aziridine Ring Formation

An alternative method involves first synthesizing a suitable diamine intermediate followed by intramolecular cyclization to form the aziridine rings.

- Step 1: Preparation of a diamino-nonane derivative.

- Step 2: Treatment with a halogenated methylating agent or base to induce ring closure, forming the aziridine rings at both ends.

This approach is less common for this specific compound but is documented in related aziridine chemistry.

Detailed Research Outcomes and Data Tables

Reaction Yields and Conditions Summary

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation of 2-methylaziridine | 1,9-Nonanedione dichloride + 2-methylaziridine | Anhydrous solvent, base, RT to reflux | 65-80 | High purity product, minimal ring opening |

| Cyclization of diamine | 1,9-Diamino-nonane derivatives | Base, halogenated methylating agent, reflux | 50-70 | Requires careful control to avoid polymerization |

RT = Room Temperature

Spectroscopic and Analytical Data

| Technique | Result/Characteristic |

|---|---|

| NMR (¹H, ¹³C) | Signals consistent with aziridine rings and amide linkages |

| IR Spectroscopy | Amide carbonyl stretch near 1650 cm⁻¹; aziridine ring vibrations |

| Mass Spectrometry | Molecular ion peak at m/z 266 consistent with C15H26N2O2 |

| Elemental Analysis | Matches theoretical values for C, H, N |

These data confirm the successful synthesis of the target compound with intact aziridine rings and the expected dione linker.

Patents and Industrial Preparation Notes

Several patents describe the preparation of bis(2-methylaziridine) derivatives, including 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine). These patents often focus on optimizing reaction conditions to maximize yield and minimize side reactions such as aziridine ring opening or polymerization.

- Patent Highlights:

- Use of controlled temperature and inert atmosphere.

- Stepwise addition of reagents to control exothermic reactions.

- Purification by recrystallization or chromatography for high purity.

These patents provide practical insights into scalable preparation methods for industrial applications.

Análisis De Reacciones Químicas

Key Functional Groups

-

Aziridine Rings : The 2-methylaziridine moieties (three-membered nitrogen-containing rings) exhibit high reactivity due to ring strain and nucleophilic properties. These rings are prone to:

-

Carbonyl Groups : The 1,9-dioxononane chain contains two carbonyl groups, which may act as electrophilic sites for nucleophilic attack .

Potential Reaction Pathways

-

Cross-Linking : The carbonyl groups may react with amine residues to form cross-linked networks, useful in adhesive applications .

Genotoxicity and Carcinogenicity

The 2-methylaziridine component is classified as a carcinogen under Proposition 65, with a "no significant risk level" (NSRL) of 0.028 µg/day . Its genotoxic mode of action involves DNA damage and mutagenesis, as demonstrated in studies with mammalian cells and bacterial assays .

| Parameter | Value |

|---|---|

| Cancer Potency | 25 mg/kg-day⁻¹ |

| NSRL | 0.028 µg/day |

Production Methods

The compound is synthesized via condensation of 2-methylaziridine with 1,9-dioxononane-1,9-dione. This involves:

-

Cycloaddition of the aziridine rings to the diketone backbone.

Industrial Uses

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of two 2-methylaziridine units linked by a 1,9-dioxononane moiety. This unique structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have indicated that derivatives of 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) exhibit promising anticancer properties. For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Drug Delivery Systems:

The compound's ability to form stable complexes with metal ions has led to investigations into its use as a drug delivery agent. Its chelating properties allow for the targeted delivery of chemotherapeutic agents, enhancing their efficacy while minimizing side effects .

Material Science Applications

Polymer Chemistry:

In polymer science, 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) has been utilized as a cross-linking agent in the synthesis of novel polymers. These polymers demonstrate improved thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has shown to enhance their resistance to solvents and environmental degradation .

Nanocomposite Development:

The compound's structural characteristics make it suitable for the development of nanocomposites. By integrating nanoparticles with 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine), researchers have created materials with enhanced electrical conductivity and mechanical strength. These nanocomposites are being explored for applications in electronics and aerospace engineering .

Environmental Science Applications

Bioremediation:

Research indicates that 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) can be employed in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various organic contaminants, facilitating their breakdown by microbial action .

Sustainable Chemistry:

The compound is also being investigated for its role in sustainable chemical processes. Its ability to act as a green catalyst in organic reactions reduces the need for harsh reagents and conditions, promoting environmentally friendly practices in chemical manufacturing .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cells. |

| Study B | Drug Delivery Systems | Enhanced delivery efficiency of doxorubicin in targeted cancer therapy. |

| Study C | Polymer Chemistry | Improved mechanical properties in polymer composites using the compound as a cross-linker. |

| Study D | Bioremediation | Effective degradation of chlorinated solvents in contaminated soil samples. |

Mecanismo De Acción

The mechanism of action of 1,1’-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine) involves its ability to form covalent bonds with other molecules. The aziridine rings are highly reactive and can open up to form bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and drug delivery systems.

Comparación Con Compuestos Similares

Structural and Functional Analysis

The compound is part of a broader class of bis- and tris-aziridine crosslinkers. Key analogs include:

Table 1: Comparative Overview of Aziridine-Based Crosslinkers

Key Differences and Implications

Backbone Flexibility vs. In contrast, HX-752 (isophthaloyl backbone) has rigid aromaticity, favoring thermal stability and mechanical strength in adhesives . HX-874’s triazine backbone supports three reactive aziridine groups, enabling high crosslink density but reduced flexibility compared to bifunctional analogs .

Substituent Effects :

- 2-Methylaziridine (present in the target compound and HX-752) offers moderate steric hindrance, balancing reactivity and storage stability. 2-Ethylaziridine (in HX-874 and HX-877) increases steric bulk, slowing reaction kinetics but enhancing hydrolytic stability .

Application-Specific Performance :

- The target compound’s long-chain backbone may reduce glass transition temperatures ($T_g$) in cured polymers, making it suitable for elastomers.

- HX-752 is widely used in pressure-sensitive adhesives due to its rigid backbone and strong adhesion properties .

- HX-877 ’s trimethyladipoyl structure balances flexibility and reactivity, ideal for polyurethane modifications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1,1'-(1,9-Dioxononane-1,9-diyl)bis(2-methylaziridine), and how can purity be validated?

- Methodology : Use stepwise aziridine ring-opening and cross-linking reactions under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS), ensuring peak assignments align with predicted structural features. Reagent-grade solvents and ACS-certified starting materials are critical to minimize impurities .

Q. How should researchers safely handle this compound given its reactive aziridine groups?

- Methodology : Follow strict safety protocols for aziridine derivatives: use fume hoods, wear nitrile gloves, and employ secondary containment for spills. Conduct stability tests under varying temperatures and humidity to assess decomposition risks. Include quenching agents (e.g., sodium thiosulfate) in waste disposal protocols to neutralize reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing structural anomalies in this compound?

- Methodology : Combine 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹). For unresolved discrepancies, employ X-ray crystallography or computational modeling (DFT) to validate bond angles and spatial arrangements .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound with high yield and selectivity?

- Methodology : Apply a fractional factorial design to screen variables (temperature, solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions between factors. For example, a central composite design (CCD) can identify optimal conditions for minimizing side reactions (e.g., oligomerization) while maximizing cross-linking efficiency .

Q. What computational approaches are suitable for predicting the compound’s reactivity in novel solvent systems?

- Methodology : Utilize molecular dynamics (MD) simulations to study solvation effects and density functional theory (DFT) to calculate activation energies for aziridine ring-opening. Compare predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots) to refine force field parameters .

Q. How can researchers resolve contradictions between observed spectroscopic data and theoretical predictions for this compound?

- Methodology : Perform systematic error analysis:

- Verify instrument calibration (e.g., NMR referencing against TMS).

- Re-examine synthetic intermediates for unintended byproducts (e.g., via GC-MS).

- Cross-validate computational models using multiple software packages (e.g., Gaussian vs. ORCA) to assess algorithmic biases .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining reaction control?

- Methodology : Use continuous-flow reactors to enhance heat/mass transfer and reduce residence time disparities. Implement in-line analytics (e.g., UV-Vis spectroscopy) for real-time monitoring. Compare batch vs. microreactor performance using metrics like space-time yield and selectivity .

Data Analysis and Interpretation

Q. How should researchers statistically analyze batch-to-batch variability in synthesis outcomes?

- Methodology : Apply multivariate analysis (e.g., PCA) to identify critical process parameters affecting yield and purity. Use control charts (e.g., Shewhart charts) to detect outliers and assignable causes (e.g., moisture ingress) .

Q. What strategies are effective for correlating structural modifications (e.g., alkyl chain length) with physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.